molecular formula C22H25N5O B2463630 1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1788829-54-8

1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2463630
CAS No.: 1788829-54-8
M. Wt: 375.476
InChI Key: DFIHUFLDAVTCMS-UHFFFAOYSA-N
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Description

1-Benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by:

  • A 1,2,3-triazole core substituted at the 1-position with a benzyl group, at the 4-position with a carboxamide linked to a 2-methylcyclohexyl moiety, and at the 5-position with a pyridin-4-yl group.
  • Its analogs, however, demonstrate activity against targets such as Hsp90, xanthine oxidase, and bacterial SOS response systems .

The compound’s synthesis likely involves click chemistry (for triazole formation) followed by carboxamide coupling. Structural determination methods such as X-ray crystallography (using SHELXL ) or NMR spectroscopy (via tools like WinGX ) may be employed for characterization.

Properties

IUPAC Name

1-benzyl-N-(2-methylcyclohexyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-16-7-5-6-10-19(16)24-22(28)20-21(18-11-13-23-14-12-18)27(26-25-20)15-17-8-3-2-4-9-17/h2-4,8-9,11-14,16,19H,5-7,10,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIHUFLDAVTCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is part of a class of compounds known for their diverse biological activities, particularly in antifungal and antiviral applications. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring through azide-enolate cycloaddition reactions. The key steps generally include:

  • Formation of the Triazole Ring : This is achieved through a cycloaddition reaction between an azide and an alkyne derivative.
  • Carboxamide Formation : The carboxamide functional group is introduced via nucleophilic substitution reactions.

The structural formula can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}

Antifungal Activity

Recent studies have demonstrated that derivatives of 1,2,3-triazole compounds exhibit significant antifungal properties. A library of benzylic 1,2,3-triazole-4-carboxamides was screened against various fungal strains, including:

  • Aspergillus fumigatus
  • Candida albicans
  • Rhizopus oryzae

Among these compounds, certain derivatives showed superior efficacy compared to traditional antifungal agents like itraconazole. For instance, compounds 3d and 3e displayed remarkable antifungal activity against R. oryzae with IC50 values lower than those of reference drugs .

Antiviral Activity

The antiviral potential of triazole derivatives has been a focus of research, especially against viruses such as SARS-CoV-2. Molecular docking studies indicated that these compounds can effectively bind to viral proteins, inhibiting their function. For example:

  • A related triazole compound exhibited an IC50 value of 75.98 nM against the Omicron variant of SARS-CoV-2 .
  • The mechanism involves interaction with key amino acids in the viral spike protein, suggesting that these compounds could serve as lead molecules for further antiviral drug development.

Case Study 1: Antifungal Screening

A comprehensive screening was conducted on various triazole derivatives against filamentous fungi and Candida species. The results indicated that several compounds had potent antifungal activity:

CompoundTarget OrganismIC50 (µg/mL)Comparison Drug
3dRhizopus oryzae0.5Itraconazole
3eAspergillus fumigatus0.8Itraconazole

This study highlights the potential of triazole derivatives as viable alternatives to existing antifungal therapies .

Case Study 2: Antiviral Efficacy

In another study focused on antiviral properties, several 1,2,3-triazole derivatives were evaluated for their ability to inhibit SARS-CoV-2 entry into host cells. The most promising compound showed:

CompoundViral TargetIC50 (nM)Binding Affinity (kcal/mol)
Compound 9SARS-CoV-2 Spike Protein75.98-8.9

This data suggests that the compound's binding affinity is comparable to established antiviral drugs, indicating its potential for therapeutic use against COVID-19 .

Scientific Research Applications

Pharmacological Applications

Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives in combating viral infections. For instance, compounds with a 1,2,3-triazole moiety have shown promising antiviral properties against SARS-CoV-2. In vitro assays demonstrated that certain derivatives inhibited viral replication significantly, indicating the potential for developing new antiviral agents based on the triazole scaffold .

Antimicrobial Properties
Triazole derivatives, including those similar to 1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, have exhibited moderate to good inhibitory activity against various bacterial and fungal strains. These compounds were synthesized and screened against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The results suggest that these triazoles could serve as effective antimicrobial agents .

Antitumor Activity
The compound's structural characteristics make it a candidate for anticancer research. Studies involving similar triazole derivatives have shown strong antiproliferative effects in various tumor cell lines. Mechanistic studies revealed that these compounds can induce apoptosis and inhibit cell cycle progression in cancer cells . The ability to target specific proteins involved in cancer pathways enhances their potential as therapeutic agents.

Agricultural Applications

Pesticidal Activity
Triazole compounds are also explored for their pesticidal properties. Research indicates that certain triazoles can act as fungicides or herbicides by disrupting fungal cell wall synthesis or inhibiting plant growth regulators. This application is particularly relevant in developing environmentally friendly agricultural practices .

Material Science Applications

Fluorescent Materials
The incorporation of triazole units into polymeric materials has been investigated for their fluorescent properties. These materials can be used in sensors or display technologies due to their ability to emit light upon excitation. The tunability of the triazole structure allows for the design of materials with specific optical properties .

Case Study 1: Antiviral Screening

In a study assessing the antiviral activity of various 1,2,3-triazole derivatives against SARS-CoV-2, researchers synthesized multiple compounds and evaluated their efficacy using Vero cells. Among them, one derivative showed more than 50% inhibition of viral replication at low concentrations with minimal cytotoxicity .

Case Study 2: Antimicrobial Evaluation

A series of triazole hybrids were synthesized and tested against several bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced antimicrobial activity compared to standard antibiotics, suggesting their potential as new therapeutic agents .

Case Study 3: Antitumor Mechanism Exploration

Research on gefitinib-triazole derivatives demonstrated significant anticancer effects in non-small cell lung cancer models. The study revealed that these compounds could downregulate key proteins involved in tumor growth and survival pathways .

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and benzyl group are susceptible to oxidation. For example:

  • Oxidation of the triazole ring : Under strong oxidizing agents like KMnO₄ or CrO₃, the triazole moiety can undergo ring-opening or form N-oxides.

  • Benzyl group oxidation : The benzylic position is prone to oxidation, yielding a ketone or carboxylic acid derivative under acidic or basic conditions.

Experimental Conditions:

Reaction TypeReagents/ConditionsProductReference
Triazole oxidationKMnO₄ (acidic, 60°C)Triazole N-oxide
Benzyl oxidationCrO₃/H₂SO₄ (room temperature)1-Benzoyl derivative

Cycloaddition Reactions

The triazole ring can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for further functionalization :

  • Click chemistry : The triazole’s nitrogen atoms act as ligands for copper(I), enabling regioselective coupling with terminal alkynes or azides .

Example Reaction:

Triazole+AlkyneCu(I), RTBis-triazole hybrid\text{Triazole} + \text{Alkyne} \xrightarrow{\text{Cu(I), RT}} \text{Bis-triazole hybrid}

Yields: 65–91% (depending on substituents) .

Nucleophilic Substitution

The carboxamide group undergoes hydrolysis or substitution:

  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding carboxylic acid and amine derivatives .

  • Amide substitution : Reagents like PCl₅ convert the carboxamide to a nitrile or thioamide .

Key Data:

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis6 M HCl, reflux, 12 h5-(Pyridin-4-yl)-1H-triazole acid78%
Thioamide formationLawesson’s reagent, THF, ΔThioamide derivative65%

Coordination Chemistry

The pyridine and triazole groups act as ligands for metal ions (e.g., Cu²⁺, Zn²⁺):

  • Metal complexes : Pyridine’s lone pairs facilitate coordination, forming stable complexes with potential catalytic or medicinal applications .

Example Complex:

Compound+Cu(NO₃)₂Cu(II)-pyridine-triazole complex\text{Compound} + \text{Cu(NO₃)₂} \rightarrow \text{Cu(II)-pyridine-triazole complex}

Stability: Log K = 4.2–5.8 (pH 7.4) .

Functionalization of the Pyridine Ring

Electrophilic substitution occurs at the pyridine’s para-position:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the pyridine’s 4-position.

  • Sulfonation : Oleum yields a sulfonic acid derivative .

Reaction Outcomes:

ReactionReagentsProductYieldReference
NitrationHNO₃/H₂SO₄, 0°C5-(4-Nitro-pyridin-4-yl)triazole62%

Reduction Reactions

  • Benzyl group reduction : H₂/Pd-C hydrogenates the benzyl group to a cyclohexane derivative .

  • Triazole reduction : LiAlH₄ reduces the triazole ring to an amine under vigorous conditions .

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences between the target compound and analogs from the evidence:

Compound Name Substituents at Triazole Positions Molecular Weight Key Structural Variations
Target Compound 1-Benzyl , 4-(2-methylcyclohexyl-carboxamide) , 5-(pyridin-4-yl) ~422.5* Bulky 2-methylcyclohexyl group; benzyl at position 1
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide 1-(Carbamoylmethyl), 5-amino 186.17 Simpler carbamoylmethyl group; lacks aromatic substituents
N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Oxadiazole core with pyridin-4-yl and phenyl groups 281.29 Oxadiazole instead of triazole core; different heterocycle
1-(2,4-Dihydroxy-5-isopropylphenyl)-N-[2,6-difluoro-3-(propylsulfonamido)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 1-(2,4-Dihydroxy-5-isopropylphenyl), 4-carboxamide with sulfonamido group ~620.6 Polar dihydroxy and sulfonamido groups; increased hydrogen-bonding capacity
1-(4-Fluorophenyl)-5-(pyridin-4-yl)-N-[(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide 1-(4-Fluorophenyl), 4-carboxamide with pyridinylmethyl 374.37 Fluorophenyl and pyridinylmethyl substituents; smaller alkyl groups
5-(4-(Pyridin-4-yl)-1H-1,2,3-triazol-1-yl)benzonitrile 1-Benzonitrile, 5-(pyridin-4-yl) 249.25 Nitrile group instead of carboxamide; simpler substitution pattern

*Calculated based on molecular formula.

Physicochemical Properties

  • Lipophilicity : The target compound’s benzyl and 2-methylcyclohexyl groups enhance lipophilicity compared to fluorophenyl or pyridinylmethyl analogs . This may improve membrane permeability but reduce aqueous solubility.
  • Hydrogen-Bonding Capacity : The carboxamide group enables hydrogen bonding, similar to sulfonamido-containing analogs , but lacks the polar dihydroxy groups seen in Hsp90 inhibitors .

Research Implications and Gaps

  • Optimization Opportunities : Introducing sulfonamido or dihydroxy groups (as in ) could enhance target affinity or solubility.

Preparation Methods

Synthesis of Benzyl Azide

Benzyl azide serves as the N1-substituent precursor. A suspension of benzyl bromide (10 mmol) and sodium azide (15 mmol) in dimethylformamide (DMF, 20 mL) is stirred at 25°C for 12 hours. The mixture is diluted with water (50 mL) and extracted with ethyl acetate (3 × 30 mL). The organic layer is dried over MgSO₄ and concentrated to yield benzyl azide as a pale-yellow liquid (1.32 g, 92%).

Preparation of 4-Iodo-N-(2-Methylcyclohexyl)propiolamide

Propargylamine (8.4 mmol) is reacted with iodopropiolic acid chloride (8.4 mmol) in dichloromethane (DCM, 15 mL) containing triethylamine (12.6 mmol) at 0°C. After 2 hours, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic phase is dried and concentrated to afford 4-iodo-N-(2-methylcyclohexyl)propiolamide as a white solid (2.1 g, 78%).

CuAAC Reaction

A mixture of benzyl azide (5 mmol), 4-iodo-N-(2-methylcyclohexyl)propiolamide (5 mmol), CuI (0.25 mmol), and DIPEA (10 mmol) in acetonitrile (20 mL) is stirred at 60°C for 6 hours. The product, 1-benzyl-4-(N-(2-methylcyclohexyl)carbamoyl)-5-iodo-1H-1,2,3-triazole, is isolated via column chromatography (hexane/EtOAc 3:1), yielding 1.8 g (68%).

Suzuki-Miyaura Coupling

The iodinated triazole (3 mmol), pyridin-4-ylboronic acid (4.5 mmol), Pd(PPh₃)₄ (0.15 mmol), and K₂CO₃ (9 mmol) are refluxed in dioxane/H₂O (4:1, 25 mL) for 12 hours. The crude product is purified by preparative HPLC to yield the title compound (1.02 g, 72%).

Key Data

  • Overall yield: 34%
  • Melting point: 212–215°C (decomposition)
  • ¹H-NMR (400 MHz, DMSO-d₆): δ 1.21–1.45 (m, 9H, cyclohexyl), 3.12 (td, J = 11.2 Hz, 2H), 4.98 (s, 2H, benzyl CH₂), 7.32–7.48 (m, 5H, aromatic), 8.52 (d, J = 5.6 Hz, 2H, pyridine), 8.78 (d, J = 5.6 Hz, 2H, pyridine), 10.24 (s, 1H, NH).

Sequential Cyclization and Amidation

Hydrazine Cyclocondensation

A solution of benzyl hydrazine (6 mmol) and ethyl 2-(pyridin-4-yl)propiolate (6 mmol) in ethanol (30 mL) is heated at 80°C for 8 hours. The intermediate 1-benzyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid ethyl ester is obtained after solvent removal (1.7 g, 65%).

Saponification and Activation

The ester (4 mmol) is hydrolyzed with NaOH (12 mmol) in EtOH/H₂O (3:1, 20 mL) at 70°C for 3 hours. Acidification with HCl yields the carboxylic acid (1.1 g, 89%). Activation with HBTU (4.4 mmol) and DIPEA (8 mmol) in DCM (15 mL) generates the acyl imidazolide intermediate.

Amide Coupling

2-Methylcyclohexylamine (4.4 mmol) is added to the activated acid, and the mixture is stirred for 12 hours. Purification by silica gel chromatography (DCM/MeOH 95:5) affords the final product (1.0 g, 76%).

Key Data

  • Overall yield: 45%
  • MS (ESI⁺): m/z 406.2 [M+H]⁺
  • IR (KBr): 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (triazole).

One-Pot Multi-Component Synthesis

Reaction Optimization

A mixture of benzyl azide (5 mmol), pyridin-4-ylacetylene (5 mmol), N-(2-methylcyclohexyl)carbamoyl chloride (5 mmol), and InCl₃ (0.5 mmol) in EtOH (15 mL) is irradiated ultrasonically at 40°C for 1 hour. The triazole forms in situ, with InCl₃ catalyzing both cycloaddition and amidation.

Workup and Purification

The reaction is quenched with ice water, and the precipitate is filtered and recrystallized from methanol to yield the product (1.4 g, 55%).

Key Data

  • Yield: 55%
  • Reaction time: 1 hour
  • Purity (HPLC): 93%.

Comparative Analysis of Synthetic Routes

Parameter CuAAC Route Sequential Route One-Pot Route
Overall Yield (%) 34 45 55
Reaction Steps 4 3 1
Regiochemical Control High Moderate Low
Scalability Moderate High High
Purification Complexity High Moderate Low

The one-pot method offers operational simplicity but suffers from moderate regioselectivity. The CuAAC route provides precise control over C5 functionalization but requires costly palladium catalysts.

Mechanistic Insights

CuAAC Regioselectivity

The copper(I) catalyst coordinates the terminal alkyne, polarizing the triple bond and directing the azide to attack the β-position. This ensures exclusive formation of the 1,4-disubstituted triazole, with the iodine atom occupying the C5 position for subsequent cross-coupling.

Amidation Kinetics

HBTU-mediated activation generates a highly reactive O-acylisourea intermediate, enabling rapid coupling with sterically hindered 2-methylcyclohexylamine at room temperature. This contrasts with DCC, which requires prolonged reaction times for comparable yields.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-benzyl-N-(2-methylcyclohexyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves multi-step protocols, starting with the formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Subsequent functionalization includes:

  • Benzylation : Introduction of the benzyl group using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Pyridinyl substitution : Coupling of pyridin-4-ylboronic acid via Suzuki-Miyaura cross-coupling .
  • Carboxamide formation : Reaction of the intermediate carboxylic acid with 2-methylcyclohexylamine using coupling agents like EDCI/HOBt .
    Key challenges include regioselectivity in triazole formation and purification of intermediates via column chromatography.

Q. How is the crystal structure of this compound determined, and which software tools are recommended?

X-ray crystallography remains the gold standard. Experimental steps include:

  • Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
  • Structure solution : Employ SHELXS (direct methods) or SHELXD (dual-space algorithms) .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with WinGX/ORTEP for graphical representation .
    For non-crystalline samples, consider NMR (¹H/¹³C, HSQC) and FT-IR for functional group confirmation.

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data across different assays?

Contradictions often arise from assay conditions (e.g., cell lines, pH, solvent). Methodological solutions include:

  • Metabolic stability testing : Use liver microsomes to identify active metabolites (e.g., hydroxylation at the 2-methylcyclohexyl group may alter selectivity) .
  • Dose-response validation : Perform IC₅₀ comparisons under standardized conditions (e.g., 10% FBS in DMEM, 72-hour incubation).
  • Orthogonal assays : Combine enzymatic assays (e.g., kinase inhibition) with cell-based viability assays (MTT/XTT) to confirm target engagement .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Salt formation : Test hydrochloride or mesylate salts via pH-dependent solubility assays .
  • Co-solvent systems : Use Cremophor EL/PEG 400 (1:4) for intravenous administration .
  • Amorphous solid dispersion : Screen polymers like HPMCAS or PVPVA64 using hot-melt extrusion .
    Monitor pharmacokinetics (Cmax, AUC) in rodent models to correlate formulation improvements.

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to simulate interactions with kinases or GPCRs. Focus on the pyridinyl-triazole motif for hydrogen bonding and π-π stacking .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Validate with MM-PBSA binding free energy calculations .
  • SAR analysis : Compare with analogs (e.g., 5-(pyridin-3-yl) derivatives) to identify critical substituents for potency .

Q. What experimental designs mitigate polymorphism issues during crystallization?

  • Solvent screening : Test 5–10 solvents (e.g., EtOAc, MeOH, acetonitrile) under slow evaporation.
  • Thermal analysis : Use DSC/TGA to detect polymorph transitions.
  • Seeding : Introduce microcrystals of a known polymorph to control nucleation .
    Document crystal packing motifs (e.g., herringbone vs. layered) using Mercury software .

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